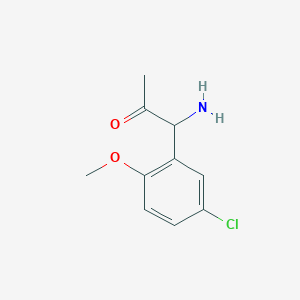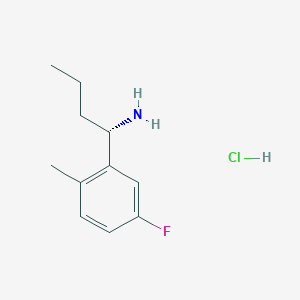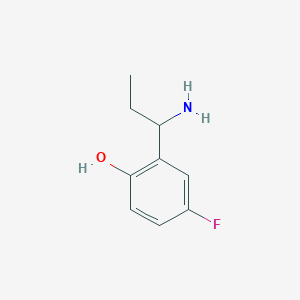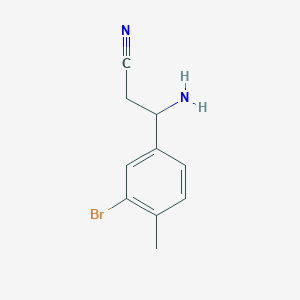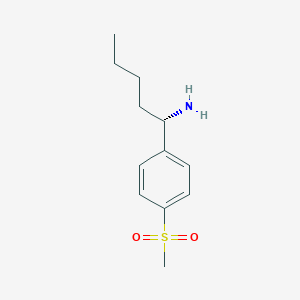
(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is a chiral amine compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a pentan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Methylsulfonyl)benzaldehyde and (S)-1-aminopentane.
Condensation Reaction: The aldehyde group of 4-(Methylsulfonyl)benzaldehyde undergoes a condensation reaction with (S)-1-aminopentane in the presence of a suitable catalyst, such as a Lewis acid.
Reduction: The resulting imine intermediate is then reduced to form the desired amine compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while substitution reactions on the phenyl ring can introduce various functional groups.
Scientific Research Applications
(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl has several scientific research applications, including:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be utilized in the development of novel materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl involves its interaction with molecular targets and pathways. For example, in medicinal chemistry, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl: The enantiomer of the compound, which may have different biological activities.
4-(Methylsulfonyl)phenylacetic acid: A structurally related compound with different functional groups.
1-(4-(Methylsulfonyl)phenyl)ethanamine: A shorter-chain analog with potentially different properties.
Uniqueness
(S)-1-(4-(Methylsulfonyl)phenyl)pentan-1-aminehcl is unique due to its specific chiral configuration and the presence of both the methylsulfonyl and amine functional groups
Properties
Molecular Formula |
C12H19NO2S |
|---|---|
Molecular Weight |
241.35 g/mol |
IUPAC Name |
(1S)-1-(4-methylsulfonylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-5-12(13)10-6-8-11(9-7-10)16(2,14)15/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
JYXATRCKRQGJMB-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


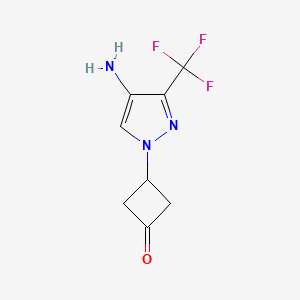
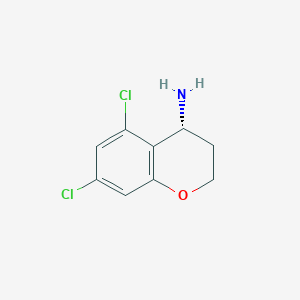
![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)
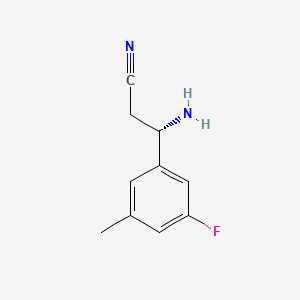
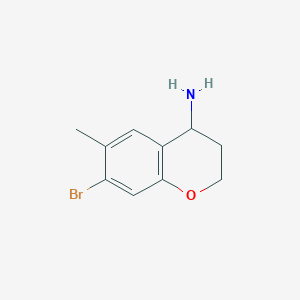
![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)
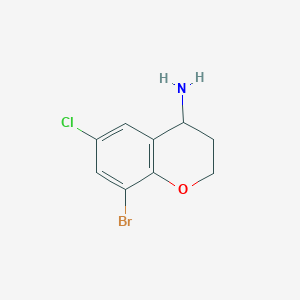
![N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
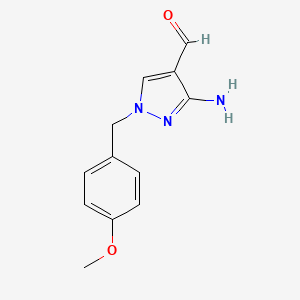
![4',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13050931.png)
